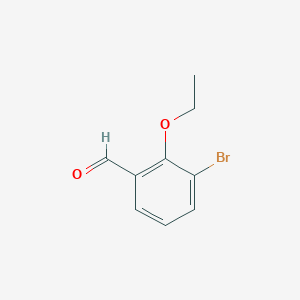

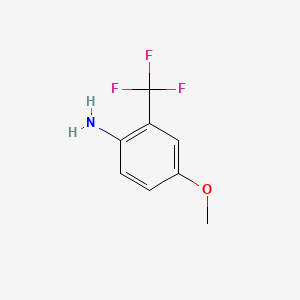

![molecular formula C14H14N2O2 B1322594 2-[苄基(甲基)氨基]异烟酸 CAS No. 77314-89-7](/img/structure/B1322594.png)

2-[苄基(甲基)氨基]异烟酸

描述

2-[Benzyl(methyl)amino]isonicotinic acid is a compound that can be considered a derivative of isonicotinic acid, which is a pyridine-based carboxylic acid. The compound is of interest due to its potential pharmaceutical applications, particularly in the context of tuberculosis treatment. The structure of the compound suggests that it may be related to isonicotinic acid hydrazide derivatives, which are known for their chemotherapeutic properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Although this synthesis does not directly pertain to 2-[Benzyl(methyl)amino]isonicotinic acid, the methodologies used could potentially be adapted for its synthesis by substituting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-[Benzyl(methyl)amino]isonicotinic acid would include a benzyl(methyl)amino group attached to the isonicotinic acid framework. This modification is likely to influence the electronic distribution and the overall three-dimensional conformation of the molecule, which could affect its binding to biological targets.

Chemical Reactions Analysis

While specific chemical reactions of 2-[Benzyl(methyl)amino]isonicotinic acid are not detailed in the provided papers, the synthesis of similar compounds involves condensation reactions and the use of protective groups such as carbobenzoxy, which are later removed by hydrogenolysis . These reactions are crucial for the formation of the desired product and its purification.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[Benzyl(methyl)amino]isonicotinic acid are not explicitly discussed in the provided papers. However, derivatives of isonicotinic acid hydrazide are known to exhibit lower acute toxicity than isoniazide, and some are practically non-toxic . The optical configuration of the amino acids in the derivatives can significantly influence the activity of the condensation products, which suggests that the stereochemistry of 2-[Benzyl(methyl)amino]isonicotinic acid could be an important factor in its biological activity and properties.

科学研究应用

催化和有机合成

2-[苄基(甲基)氨基]异烟酸及其衍生物已在有机合成中得到探索。例如,Zolfigol 等人 (2013 年) 利用异烟酸作为双重和生物有机催化剂来合成吡喃吡唑,强调了其在绿色化学和高效有机合成工艺中的作用 (Zolfigol 等人,2013 年)。

药物研究

已经合成了各种异烟酸衍生物,包括 2-[苄基(甲基)氨基]异烟酸,以用于潜在的药物应用。例如,Winterstein 等人 (1956 年) 合成了多种异烟酸的 N-酰基衍生物,以测试它们的化学治疗潜力 (Winterstein 等人,1956 年)。

抗惊厥研究

Luszczki 等人 (2007 年) 研究了异烟酸苄酰胺(2-[苄基(甲基)氨基]异烟酸的衍生物)在各种实验性癫痫模型中的抗惊厥作用,证明了其作为抗癫痫药物的潜力 (Luszczki 等人,2007 年)。

分析化学

在分析化学领域,2-[苄基(甲基)氨基]异烟酸等化合物已被用于各种分析。例如,Yokoo (1959 年) 使用异烟酸衍生物通过催化还原和随后的氮量法测定吡啶及其衍生物 (Yokoo,1959 年)。

抗氧化活性

Maheshwari 等人 (2011 年) 的研究涉及合成异烟酸衍生物并测试它们的抗氧化活性,突出了这些化合物在探索新的抗氧化剂中的重要性 (Maheshwari 等人,2011 年)。

属性

IUPAC Name |

2-[benzyl(methyl)amino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14(17)18)7-8-15-13/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSQKAXGYDIOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627256 | |

| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(methyl)amino]isonicotinic acid | |

CAS RN |

77314-89-7 | |

| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)